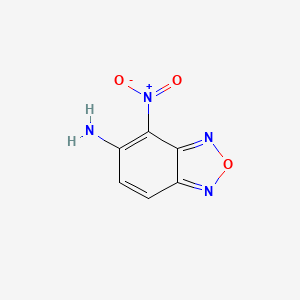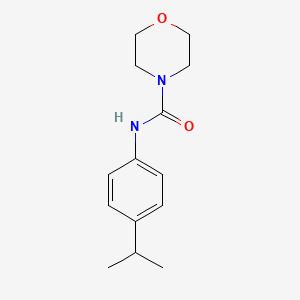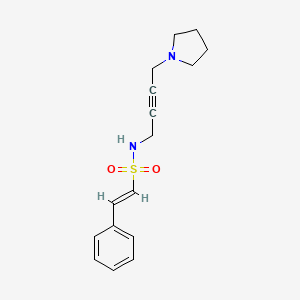![molecular formula C20H18N4O3S3 B2917829 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 327038-72-2](/img/structure/B2917829.png)
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups, including a thiazole, a benzothiazole, and a sulfonyl group. Thiazoles and benzothiazoles are heterocyclic compounds that are often found in biologically active molecules . The sulfonyl group is a common functional group in organic chemistry and is often involved in binding to biological targets.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and thiazolo moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.科学的研究の応用
Antitumor Activity
Compounds bearing the thiazolo[4,5-g][1,3]benzothiazol structure have been synthesized and evaluated for their antitumor properties. A study by Abd El‐All et al. (2015) on thiazolopyrimidine derivatives with a benzimidazole moiety has revealed significant in vitro antitumor activity against various human cancer cell lines, showcasing potent dual kinase inhibition of KSP and Aurora A kinase, which are critical targets in cancer therapy. This suggests that derivatives of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide could be explored for their antitumor efficacy, leveraging their potential inhibitory action on similar molecular targets (Abd El‐All et al., 2015).
Antimycobacterial Agents
Research into derivatives of benzothiazole, such as the investigation by Chavan et al. (2019), has demonstrated excellent antimycobacterial activity. The structural analogy suggests that N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide could be a candidate for developing new antimycobacterial agents. These findings underscore the relevance of such compounds in contributing to the treatment of tuberculosis and potentially other bacterial infections (Chavan et al., 2019).
Crop Protection
The thiazole and benzothiazole rings are also significant in the development of agrochemicals. Maienfisch and Edmunds (2017) highlighted the incorporation of these moieties in several commercial products for crop protection, indicating their potential utility in agricultural applications. This suggests that compounds like N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide could be explored for their agrochemical potential, possibly leading to the development of new pesticides or fungicides (Maienfisch & Edmunds, 2017).
Electrochromic Materials
The exploration of thiazole derivatives in the field of material science, as demonstrated by Ming et al. (2015), who investigated thiadiazolopyridine as an electron acceptor in electrochromic polymers, indicates the potential of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide in the development of novel materials with unique electrochromic properties. This could pave the way for the creation of advanced materials for use in electronic displays, smart windows, and other applications where color change under electrical stimulation is desired (Ming et al., 2015).
作用機序
特性
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S3/c1-12-21-15-8-9-16-18(17(15)28-12)29-20(22-16)23-19(25)13-4-6-14(7-5-13)30(26,27)24-10-2-3-11-24/h4-9H,2-3,10-11H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXNPJUTNBHEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)
![N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide](/img/structure/B2917756.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)

![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)
![2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B2917761.png)
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2917762.png)

![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2917764.png)

![N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide](/img/structure/B2917766.png)
